N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenyl ring. The 4-methoxybenzenesulfonamide moiety distinguishes it from structurally related compounds. The methoxy substituent likely enhances polarity and solubility compared to bulkier alkyl groups in analogs .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKRFDFIUBZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
It has been noted that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing numerous physiological processes.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . The activation of GIRK channels can modulate neuronal excitability and cardiac function, which is crucial for various physiological processes. Additionally, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammatory conditions.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 3.60 ± 0.45 |
| SiHa (cervical cancer) | 2.97 ± 0.88 |
| PC-3 (prostate cancer) | >50 (non-cytotoxic) |
These findings highlight the compound's potential as a targeted anticancer agent while sparing normal cells .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several synthesized derivatives are summarized below:
| Compound | MIC Value (µg/mL) | Activity Level |
|---|---|---|
| Compound 1 | 15.5 | Highly Active |
| Compound 2 | 125 | Moderately Active |
| Compound 3 | 250 | Poorly Active |
These results indicate that some derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Study on GIRK Channel Activation
A notable study investigated the effects of this compound on GIRK channels. Results demonstrated that the compound effectively activated these channels, leading to alterations in cellular excitability. This mechanism underlies its potential applications in treating conditions related to neuronal dysfunction and cardiac arrhythmias.
Research on Anti-inflammatory Effects
Another line of research explored the anti-inflammatory effects of the compound in animal models. It was found to reduce inflammation markers significantly, suggesting that it could serve as a therapeutic option for inflammatory diseases such as arthritis or colitis .
Scientific Research Applications
Pharmacological Applications
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential in various therapeutic areas:
Antioxidant and Anti-inflammatory Properties
Recent studies indicate that compounds with similar structures exhibit significant antioxidant and anti-inflammatory effects, making them candidates for treating conditions like arthritis and cardiovascular diseases .
Antimicrobial Activity
Research has shown that pyrazole derivatives possess antimicrobial properties. Compounds derived from pyrazole and thiophene have demonstrated efficacy against a range of pathogens, suggesting potential applications in developing new antibiotics .
Cancer Therapeutics
The compound's structural characteristics may allow it to function as an anticancer agent. Pyrazole derivatives have been associated with inhibiting tumor growth and promoting apoptosis in cancer cells .
Study on GIRK Channel Activation
A study characterized a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent activators of G protein-gated inwardly rectifying potassium channels (GIRK). These compounds showed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds, highlighting their potential in neurological applications .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar pyrazole derivatives against various bacterial strains. The results indicated that these compounds could serve as effective agents in combating resistant bacterial infections, thus addressing a critical need in modern medicine .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a core pyrazole-sulfonamide scaffold with two analogs (Table 1):
- Compound A : N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide (CAS 1170259-41-2) .
- Compound B : N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide (CAS 942676-67-7) .
Table 1: Structural and Molecular Comparison
*LogP values estimated using fragment-based methods (e.g., XLogP3) due to lack of experimental data.
Key Observations:
Molecular Weight and Solubility: The target compound has a higher molecular weight than Compound B, primarily due to the 4-methoxybenzenesulfonamide group.
Electronic Effects : The electron-donating methoxy group in the target compound may modulate sulfonamide acidity (pKa), influencing hydrogen-bonding interactions in biological targets. In contrast, the electron-neutral isopropyl (Compound A) and electron-withdrawing methyl (Compound B) groups may alter binding affinities .
Q & A
Basic: What are the critical steps in synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazole core. Key steps include:
- Nucleophilic substitution to introduce the tetrahydrothiophen-3-yl group, followed by oxidation to the 1,1-dioxide moiety .
- Condensation reactions to attach the phenyl and sulfonamide groups, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents like DMF or THF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield optimization relies on stoichiometric ratios (1:1.2 for sulfonamide coupling) and catalytic bases like K₂CO₃ .
Validation: Confirm intermediates using NMR (¹H/¹³C) and mass spectrometry; compare retention factors (Rf) with literature values .
Basic: How do structural features (e.g., sulfonamide, pyrazole) influence the compound’s physicochemical properties?
Methodological Answer:
- Sulfonamide group : Enhances hydrophilicity (logP reduction by ~0.5 units) and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Pyrazole core : Contributes to planar geometry, enabling π-π stacking with aromatic residues in proteins. Substituents at N1 (tetrahydrothiophene dioxide) increase steric bulk, affecting solubility .
- Methoxybenzene : Modulates electronic effects (σ = -0.27 for OMe), influencing redox stability and UV-Vis absorbance (λmax ~270 nm) .
Experimental Validation: Use DSC for melting point analysis (expected >200°C) and HPLC (C18 column) to assess polarity-driven retention times .
Advanced: How can computational modeling resolve contradictions in SAR studies for this compound?
Methodological Answer:
Discrepancies in structure-activity relationships (SAR) often arise from conformational flexibility or off-target interactions. Strategies include:
- Docking simulations (AutoDock Vina) to compare binding poses with homologous targets (e.g., COX-2 vs. carbonic anhydrase) .
- MD simulations (GROMACS) to assess stability of sulfonamide-protein interactions over 100-ns trajectories, identifying key residues (e.g., Arg130 in COX-2) .
- QM/MM calculations to map electronic effects of substituents on binding energy (ΔG ≤ -8 kcal/mol correlates with nM affinity) .
Case Study: Divergent IC50 values for kinase inhibition may reflect protonation state variability at physiological pH; validate via pH-dependent assays .
Advanced: What analytical techniques are most effective for characterizing degradation products under stressed conditions?
Methodological Answer:
For stability studies (ICH guidelines):
- Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) or UV light (254 nm, 48h). Monitor via:
- LC-MS/MS : Identify hydrolyzed sulfonamide (m/z +18 for water addition) or demethylated products (m/z -14) .
- NMR spectroscopy : Detect loss of tetrahydrothiophene dioxide signals (δ 3.5–4.0 ppm) in acid-hydrolyzed samples .
- Kinetic analysis : Use Arrhenius plots (Ea ~85 kJ/mol) to predict shelf-life at 25°C .
Advanced: How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact in vitro vs. in vivo efficacy?
Methodological Answer:
- Fluorophenyl : Increases metabolic stability (CYP3A4 t1/2 >6h) but reduces aqueous solubility (logD = 2.1 vs. 1.5 for methoxy) .
- Methoxyphenyl : Enhances membrane permeability (Papp >1 ×10⁻⁶ cm/s in Caco-2 assays) but may induce CYP inhibition (IC50 <10 μM) .
Experimental Design: - Compare pharmacokinetics in rodent models: AUC0–24h (fluorophenyl: 1200 ng·h/mL vs. methoxy: 800 ng·h/mL) .
- Use microsomal stability assays with NADPH cofactor to quantify metabolite formation (LC-MS) .
Advanced: What strategies mitigate synthetic challenges in scaling up pyrazole-sulfonamide coupling?
Methodological Answer:
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profile and facilitate recycling .
- Flow chemistry : Implement continuous flow reactors for exothermic sulfonamide coupling (residence time = 30 min, 70°C) to enhance reproducibility .
- Catalysis : Screen Pd/C or NiCl₂ for Suzuki-Miyaura cross-coupling of aryl halides (yield improvement from 45% to 72%) .
Quality Control : Track residual metal content via ICP-MS (≤10 ppm) and optimize workup with chelating resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
